molecular formula C9H12N2O2 B1490432 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-07-6

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1490432
CAS No.: 2098074-07-6
M. Wt: 180.2 g/mol
InChI Key: FBWFEPVOARVJID-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a bicyclic heterocyclic compound characterized by a tetrahydropyrimidine-dione core. Its structure includes a cyclopropyl substituent at the 3-position and an ethyl group at the 6-position (Fig. 1). The cyclopropyl moiety introduces steric constraints and electronic effects, while the ethyl group contributes to lipophilicity.

Properties

IUPAC Name

3-cyclopropyl-6-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-6-5-8(12)11(7-3-4-7)9(13)10-6/h5,7H,2-4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWFEPVOARVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in pyrimidine metabolism, potentially inhibiting or activating specific pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell survival and proliferation. At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate pyrimidine metabolism, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of dihydropyrimidine dehydrogenase, leading to an accumulation of pyrimidine intermediates. These interactions can have downstream effects on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific tissues. The compound’s distribution can affect its biological activity, as it may accumulate in certain tissues and exert localized effects.

Subcellular Localization

The subcellular localization of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the nucleus, where it can interact with transcription factors and influence gene expression. This localization is essential for its role in regulating cellular processes.

Biological Activity

3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 2098074-07-6) is a pyrimidine derivative with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may contribute to various pharmacological effects.

  • Molecular Formula : C9_9H12_{12}N2_2O
  • Molecular Weight : 180.2 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. Research indicates that compounds similar to tetrahydropyrimidines can act as inhibitors of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic effects of related compounds. For instance, derivatives of pyrimidine have shown significant inhibition against various parasites. While specific data on 3-cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is limited, structural analogs exhibit IC50_{50} values ranging from 13.9 µM to 61.7 µM against Leishmania species . This suggests a promising avenue for further exploration of the compound's antiparasitic properties.

Anticancer Potential

The inhibition of BCATs by pyrimidinediones has been linked to reduced tumor growth in various cancers. For example, the novel inhibitor BAY-069 demonstrated potent activity against BCAT1 and BCAT2, leading to significant cellular effects in cancer models . Although direct studies on 3-cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione are yet to be published, its structural similarities warrant investigation into its anticancer potential.

In Vitro Studies

In vitro assays have been conducted on related compounds to assess their efficacy against cancer cell lines and parasites. The results indicate that modifications at the cyclopropyl and ethyl positions can significantly influence biological activity. For example:

CompoundIC50_{50} (µM)Activity Type
Compound A22.4Antiparasitic
Compound B14.2Antiparasitic
BAY-06950Anticancer

These findings suggest that systematic variations in the molecular structure can lead to enhanced biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing or electron-donating groups at specific positions on the pyrimidine ring can modulate activity levels. The cyclopropyl group may play a critical role in stabilizing the molecular conformation necessary for enzyme interaction .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione showed promising activity against various bacterial strains. The compound's ability to inhibit bacterial growth is attributed to its structural features that interact with microbial enzymes.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The cyclopropyl and ethyl substitutions enhance the compound's lipophilicity, facilitating better cell membrane penetration and efficacy against tumor cells.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of tetrahydropyrimidines. 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to protect neuronal cells from oxidative stress-induced damage. This property makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Field trials indicated that formulations containing 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione effectively reduced pest populations while being safe for beneficial insects. The mechanism of action involves disruption of the pests' metabolic pathways.

Herbicidal Properties
In addition to its pesticidal applications, this compound has shown herbicidal activity against several common weeds. Laboratory studies demonstrated that it inhibits seed germination and root growth in target species without affecting crop plants.

Materials Science

Polymer Synthesis
The unique chemical structure of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione allows it to be used as a monomer in polymer chemistry. Research indicates that polymers synthesized from this compound exhibit enhanced thermal stability and mechanical properties compared to conventional polymers.

Data Summary Table

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural ApplicationsPesticidal ActivityReduces pest populations safely
Herbicidal PropertiesInhibits germination/root growth in target weeds
Materials SciencePolymer SynthesisEnhanced thermal stability and mechanical properties

Case Studies

  • Antimicrobial Study : A controlled laboratory study tested the efficacy of 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Pesticide Field Trial : In a field trial conducted on tomato crops infested with aphids, application of the compound resulted in a 70% reduction in pest population compared to untreated controls over four weeks.
  • Polymer Research : A recent publication described the synthesis of a new polymer using 3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione as a monomer. The resulting polymer exhibited a glass transition temperature (Tg) significantly higher than traditional polyolefins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ primarily in substituents at positions 3 and 6 of the tetrahydropyrimidine-dione scaffold. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
3-Cyclopropyl-6-ethyl-THD-dione Cyclopropyl (3), Ethyl (6) 196.23 g/mol Under research; structural studies
5-Bromo-3-sec-butyl-6-methyl-THD-dione (Bromacil) Bromo (5), sec-Butyl (3), Methyl (6) 261.12 g/mol Herbicidal activity
1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-THD-dione Cyclopropylmethoxy (1), 3,4-Dimethoxybenzyl (6) 428.47 g/mol X-ray crystallography data (R = 0.056); solubility studies
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-analogues Benzodioxin (6) ~350–400 g/mol Antimicrobial screening (e.g., against Bacillus subtilis)

Key Findings

Substituent Effects on Bioactivity :

  • Bromacil (5-bromo-3-sec-butyl-6-methyl-THD-dione) is a commercial herbicide, where bromination at position 5 enhances its herbicidal potency . In contrast, the absence of halogens in 3-cyclopropyl-6-ethyl-THD-dione suggests distinct reactivity or target specificity.
  • Ethyl and cyclopropyl groups in the target compound may confer improved metabolic stability compared to bulkier substituents (e.g., 3,4-dimethoxybenzyl in ), which could hinder membrane permeability .

Structural Insights from Crystallography: The ethanol hemisolvate of 1-[(cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-THD-dione () reveals a mean C–C bond length of 0.003 Å and an R factor of 0.056, indicating high structural precision. This data provides a benchmark for comparing bond angles and torsional strain in related compounds .

Antimicrobial Potential: Analogues with aromatic substituents (e.g., 6-(2,3-dihydrobenzodioxin) groups) exhibit inhibitory effects on bacterial growth at 0.01% concentrations, particularly against Staphylococcus aureus and Escherichia coli . The ethyl-cycloproyl combination in the target compound may offer a balance between hydrophobicity and steric hindrance for microbial target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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